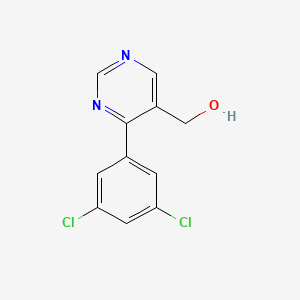
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of chloro, fluoro, and methyl groups attached to a phenyl ring, along with a fluoroacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Methylation: Addition of a methyl group to the phenyl ring.
Carboxylation: Formation of the fluoroacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the fluoroacetic acid moiety to a primary alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Production of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. These interactions can lead to:
Inhibition of Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Disruption of Cellular Processes: Interfering with cellular pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid
- 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-chloroacetic acid
- 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-bromoacetic acid
Uniqueness
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid is unique due to the presence of both chloro and fluoro groups on the phenyl ring, along with a fluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C9H7ClF2O2 |
|---|---|
Peso molecular |
220.60 g/mol |
Nombre IUPAC |
2-(4-chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H7ClF2O2/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3,8H,1H3,(H,13,14) |
Clave InChI |
FPCJSMDHMODMOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)C(C(=O)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


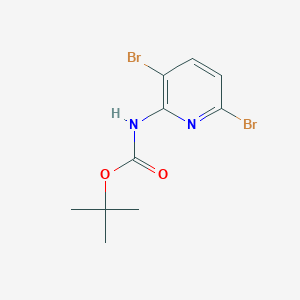
![6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13085304.png)

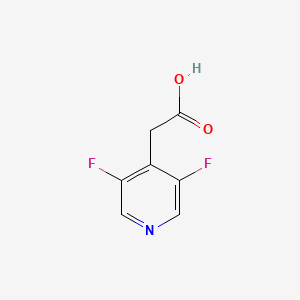
![5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085313.png)

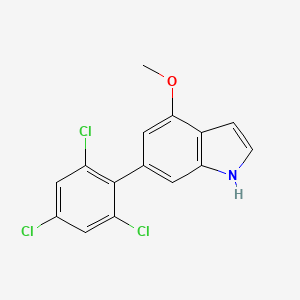
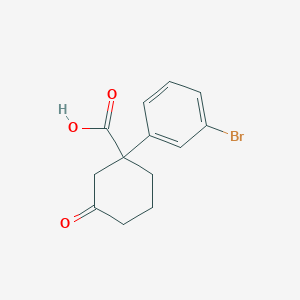
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
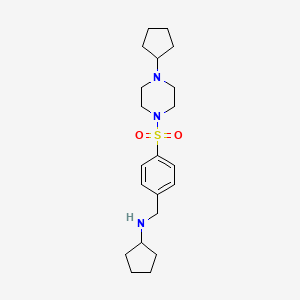
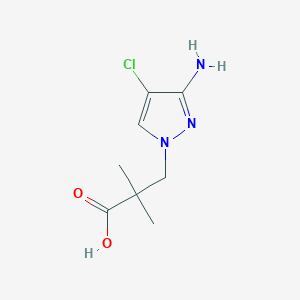
![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
